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Introduction
The term "P160 peptide" in cancer research refers to two distinct entities, each with a unique

mechanism of action and therapeutic potential. The first is a specific 12-amino-acid peptide

(VPWMEPAYQRFL) that acts as a targeting agent for delivering therapies to cancer cells. The

second refers to the p160 family of steroid receptor coactivators (SRCs), which are intracellular

proteins that play a crucial role in cancer cell signaling and are themselves targets for

therapeutic intervention. This guide will provide a comprehensive overview of both "P160"

entities, detailing their mechanisms of action, summarizing key quantitative data, outlining

experimental protocols, and visualizing their roles in cancer cells.

Section 1: The P160 (VPWMEPAYQRFL) Targeting
Peptide
The P160 peptide, with the sequence VPWMEPAYQRFL, is a promising tool for targeted

cancer therapy. Identified through phage display technology, this peptide has demonstrated a

high affinity for specific cancer cell types, enabling the selective delivery of therapeutic

payloads.
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Mechanism of Action in Cancer Cells
The primary mechanism of action of the P160 peptide is as a homing agent that recognizes

and binds to Keratin 1 (KRT1) on the surface of cancer cells.[1][2][3] This binding event triggers

receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated

cargo into the cancer cell.[1][4] This targeted delivery approach aims to increase the

concentration of therapeutic agents within tumor cells while minimizing exposure to healthy

tissues, thereby enhancing efficacy and reducing systemic toxicity. The P160 peptide has been

shown to enhance the cellular uptake and anticancer activity of pro-apoptotic peptides like

MccJ25 when conjugated.[2][3]

Data Presentation
The following table summarizes the binding and internalization characteristics of the P160
peptide in various cancer cell lines.

Cell Line
Cancer
Type

Binding
Affinity (Kd)

IC50
(Binding
Inhibition)

Internalizati
on (% of
bound
peptide)

Reference

MDA-MB-435
Breast

Cancer
0.86 µM 0.6 µM ~40% [3]

MCF-7
Breast

Cancer
1.1 µM Not Reported Not Reported [3]

WAC 2
Neuroblasto

ma
Not Reported Not Reported ~50% [4]

Experimental Protocols
Cell-Binding and Competition Assays
To determine the binding affinity and specificity of the P160 peptide, radiolabeled peptide (e.g.,

with ¹²⁵I) is incubated with cancer cells. For competition assays, increasing concentrations of

unlabeled P160 peptide are added to compete with the radiolabeled peptide for binding to the

cell surface receptors.
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Cell Culture: Cancer cells (e.g., MDA-MB-435, WAC 2) are cultured in appropriate media

until they reach a suitable confluency.

Radiolabeling: The P160 peptide is radiolabeled with ¹²⁵I using standard methods such as

the chloramine-T method.

Binding Assay: Cells are incubated with a fixed concentration of ¹²⁵I-labeled P160 peptide in

a binding buffer at 4°C for a specified time to allow for surface binding.

Competition Assay: For determining IC50, cells are co-incubated with the radiolabeled

peptide and varying concentrations of the unlabeled P160 peptide.

Washing and Lysis: After incubation, cells are washed to remove unbound peptide, and then

lysed to release the bound radioactivity.

Quantification: The radioactivity in the cell lysate is measured using a gamma counter. The

data is then analyzed to determine the dissociation constant (Kd) and the half-maximal

inhibitory concentration (IC50).[4]

Internalization Assay
This protocol quantifies the amount of P160 peptide that is internalized by cancer cells after

binding to the cell surface.

Binding Step: Cells are incubated with radiolabeled P160 peptide at 4°C to allow for surface

binding but prevent internalization.

Internalization Step: The temperature is then raised to 37°C for various time points to allow

for endocytosis to occur.

Acid Wash: To differentiate between surface-bound and internalized peptide, cells are treated

with an acidic buffer (e.g., glycine-HCl, pH 2.5) which strips the surface-bound radiolabeled

peptide.

Lysis and Quantification: The cells are then lysed, and the radioactivity corresponding to the

internalized peptide is measured. The percentage of internalization is calculated as the ratio

of internalized radioactivity to the total cell-associated radioactivity (surface-bound +

internalized).[4]
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Mandatory Visualization

Mechanism of P160 (VPWMEPAYQRFL) Peptide
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Caption: P160 peptide-drug conjugate targeting and internalization.

Section 2: The p160 Coactivator Family (SRC-1/2/3)
as Therapeutic Targets
The p160 family of steroid receptor coactivators includes three key members: SRC-1 (NCOA1),

SRC-2 (NCOA2), and SRC-3 (NCOA3/AIB1). These proteins are crucial for the transcriptional

activity of nuclear receptors and other transcription factors, and their overexpression is

frequently linked to cancer development, progression, and therapy resistance.

Mechanism of Action in Cancer Cells
p160 coactivators function as master regulators of gene expression, promoting cancer cell

proliferation, survival, and metastasis.[5] They are recruited by ligand-bound nuclear receptors

(e.g., estrogen receptor, androgen receptor) to the promoter regions of target genes. Once

there, they act as scaffolds to recruit other co-coactivators, such as histone acetyltransferases

(HATs) like p300/CBP, which modify chromatin structure to facilitate transcription.[6] The p160

family is involved in signaling pathways driven by growth factors and cytokines, and they can

be post-translationally modified by kinases such as MAPK and Akt, which modulates their

activity.[7] Inhibition of p160 coactivators can disrupt these oncogenic signaling networks,

leading to decreased cancer cell growth and survival. While specific peptide inhibitors are still

under extensive research, small molecule inhibitors and RNAi have demonstrated the

therapeutic potential of targeting this family. For instance, the synthetic peptide Prep1(54-72)

has been shown to disrupt the interaction between Prep1 and p160.[8]

Data Presentation
The following table summarizes the effects of inhibiting p160 coactivator function in cancer

cells, primarily using small molecule inhibitors as a proxy for the potential effects of peptide-

based inhibitors.
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Inhibitor Target
Cancer
Type

Effect on
Cancer
Cells

Concentrati
on/Dose

Reference

SI-2 SRC-3
Breast

Cancer

Reduces cell

viability,

blocks cancer

stem cells

Not specified [9]

SI-10, SI-12 SRCs
Breast

Cancer

Inhibit

viability,

migration,

and invasion

5-50 nM (in

vitro)
[7]

Bufalin
SRC-1, SRC-

3

Breast

Cancer

Promotes

SRC-3

degradation,

blocks cell

growth

Nanomolar

concentration

s

[10][11]

Gambogic

Acid
SRC-3 B-cell NHL

Induces cell

cycle arrest

and

apoptosis

Not specified [12]

miR-137
SRC-1, SRC-

2, SRC-3

Breast,

Prostate,

Uveal

Melanoma

Depletes

SRC protein

levels,

inhibits

proliferation

Not

applicable
[5]

Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions, such as the interaction between

p160 coactivators and nuclear receptors or other transcription factors.

Cell Lysis: Cancer cells are lysed in a non-denaturing buffer to preserve protein complexes.
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Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the

proteins of interest (the "bait" protein, e.g., SRC-3).

Immunoprecipitation: Protein A/G beads are added to the lysate to bind to the antibody-

protein complex, pulling it out of solution.

Washing: The beads are washed to remove non-specifically bound proteins.

Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing

sample buffer.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by

Western blotting using an antibody against the suspected interacting protein (the "prey"

protein, e.g., estrogen receptor).

Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of proteins with specific DNA sequences in the cell.

This is crucial for understanding how p160 coactivators regulate gene expression.

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by

sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to the protein of interest (e.g., SRC-3) is used to

immunoprecipitate the protein-DNA complexes.

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

DNA Analysis: The purified DNA is analyzed by PCR, qPCR, or sequencing to identify the

specific genomic regions that were bound by the protein of interest.
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p160 Coactivator Signaling Pathways in Cancer
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Caption: Inhibition of p160 coactivator function in cancer.

Conclusion
The dual identity of "P160 peptide" in cancer research highlights two innovative and promising

avenues for therapeutic development. The VPWMEPAYQRFL P160 peptide serves as a highly

specific targeting moiety, offering the potential for enhanced efficacy and reduced toxicity of
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conjugated cancer therapies. On the other hand, the p160 coactivator family represents a

critical node in oncogenic signaling, and the development of inhibitors, including peptide-based

approaches, holds the promise of disrupting multiple cancer-promoting pathways

simultaneously. Further research into both of these "P160" entities is warranted to fully realize

their therapeutic potential in the fight against cancer.
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[https://www.benchchem.com/product/b15586047#p160-peptide-mechanism-of-action-in-
cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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